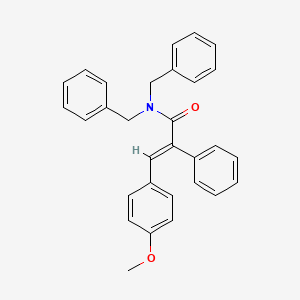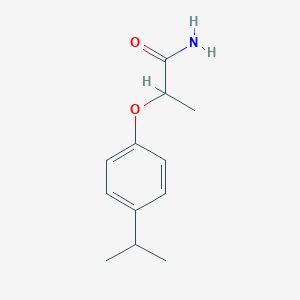
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as DBMPA, is a chemical compound that belongs to the family of acrylamide derivatives. DBMPA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood. However, it has been proposed that N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and inhibition of oncogenes.
Biochemical and Physiological Effects:
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is its high yield in the synthesis process. N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is its limited solubility in water, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide. One potential direction is the development of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide-based fluorescent probes for imaging of cancer cells. Another potential direction is the investigation of the mechanism of action of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide in more detail. Additionally, the development of new synthetic methods for N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide could lead to the discovery of new derivatives with improved properties.
Synthesemethoden
The synthesis of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide involves the reaction of N,N-dibenzylacrylamide with 4-methoxybenzaldehyde in the presence of a base, such as potassium carbonate. The reaction proceeds through an aldol condensation reaction, resulting in the formation of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide. The yield of the reaction is typically high, ranging from 70-90%.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been studied for its potential application as a fluorescent probe for imaging of cancer cells. In addition, N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been investigated for its potential application in material science, specifically in the development of organic semiconductors.
Eigenschaften
IUPAC Name |
(E)-N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO2/c1-33-28-19-17-24(18-20-28)21-29(27-15-9-4-10-16-27)30(32)31(22-25-11-5-2-6-12-25)23-26-13-7-3-8-14-26/h2-21H,22-23H2,1H3/b29-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJQGKPTSNUMAB-XHLNEMQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B4890948.png)
![ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4890954.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4890959.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4890961.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4890978.png)

![6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4890998.png)
![N-allyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4891006.png)
![5,6-dimethyl-3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4891013.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4891027.png)

![rel-(2R,3R)-3-[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4891038.png)
![diphenyl [(4-methylphenyl)hydrazono]malonate](/img/structure/B4891042.png)